Bienvenue dans la boutique en ligne BenchChem!

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

FAAH inhibition Endocannabinoid pharmacology Enzyme kinetics

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 952987-30-3) is a small-molecule alkylthiazole carbamate derivative developed as an inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for endocannabinoids such as anandamide. Structurally characterized by an ethyl carbamate moiety linked to a 2-aminothiazole core and a 2-carbamoylphenylacetamide side chain, the compound is primarily referenced in the patent literature as part of a broader series of FAAH-targeting alkylthiazole carbamates with therapeutic potential in pain, inflammation, and neurological disorders.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 952987-30-3
Cat. No. B2986608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS952987-30-3
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-17-9(8-24-14)7-12(20)18-11-6-4-3-5-10(11)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,18,20)(H,17,19,22)
InChIKeyYMVJCDVPNAGRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Scientific Procurement Baseline for a Research-Grade FAAH Inhibitor


Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 952987-30-3) is a small-molecule alkylthiazole carbamate derivative developed as an inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme for endocannabinoids such as anandamide [1]. Structurally characterized by an ethyl carbamate moiety linked to a 2-aminothiazole core and a 2-carbamoylphenylacetamide side chain, the compound is primarily referenced in the patent literature as part of a broader series of FAAH-targeting alkylthiazole carbamates with therapeutic potential in pain, inflammation, and neurological disorders [2]. Its specific molecular architecture differentiates it from simpler phenolic carbamate FAAH inhibitors and positions it as a specialized tool for endocannabinoid system research.

Why Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Cannot Be Substituted by Other Thiazole Carbamates or FAAH Inhibitors


Within the thiazole carbamate chemical space, minor structural variations produce profound differences in FAAH inhibitory potency, selectivity versus monoacylglycerol lipase (MAGL), and pharmacokinetic behavior [1]. The ethyl carbamate ester at the thiazol-2-yl position of this compound constitutes a specific pharmacophoric element whose replacement with methyl, isobutyl, or benzyl esters can alter FAAH IC₅₀ values, as documented in structure–activity relationship (SAR) studies on alkylthiazole carbamate series [2]. Furthermore, widely used reference FAAH inhibitors such as URB597 (a cyclohexylcarbamate) belong to a distinct structural class with differing enzyme kinetics and off-target profiles, meaning that experimental results obtained with one inhibitor class cannot be directly extrapolated to another. Generic substitution without experimental verification of potency, selectivity, and stability in the relevant assay system risks irreproducible data and erroneous mechanistic conclusions.

Quantitative Differentiation Evidence for Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 952987-30-3)


FAAH Enzyme Inhibitory Activity of the Alkylthiazole Carbamate Class in Human U937 Cells

Within the alkylthiazole carbamate patent series to which the target compound belongs, FAAH inhibitory activity was characterized using a human U937 cellular assay. Representative compounds in this series demonstrated FAAH IC₅₀ values in the nanomolar to low-micromolar range [1]. A structurally related analog from the same patent family was tested under identical conditions, providing a within-class activity benchmark. While the exact IC₅₀ value for CAS 952987-30-3 is not publicly disclosed with a unique identifier in the open literature, the patent describes SAR trends demonstrating that the ethyl carbamate ester and the 2-carbamoylphenylacetamide moiety are critical determinants of FAAH inhibitory potency within this class [2].

FAAH inhibition Endocannabinoid pharmacology Enzyme kinetics

FAAH-versus-MAGL Selectivity Profile Inherent to the Alkylthiazole Carbamate Scaffold

The alkylthiazole carbamate scaffold, as disclosed in the Sanofi patent family encompassing CAS 952987-30-3, is explicitly described as providing compounds that are inhibitors of the enzyme FAAH [1]. In the broader carbamate FAAH inhibitor literature, phenolic N-alkyl carbamates—a related but structurally distinct class—have been systematically characterized, with the most potent compounds exhibiting FAAH IC₅₀ values in the nanomolar range while requiring approximately 1,000-fold higher concentrations to inhibit monoacylglycerol lipase (MAGL), the other principal endocannabinoid-degrading enzyme [2]. This three-order-of-magnitude selectivity window, achieved through carbamate pharmacophore tuning, reduces the confounding effect of dual FAAH–MAGL inhibition, which can complicate phenotypic interpretation in cellular and in vivo endocannabinoid studies.

Enzyme selectivity Endocannabinoid degradation Off-target profiling

Structural Differentiation from the Widely Used FAAH Inhibitor URB597

URB597 (KDS-4103, [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate) is among the most extensively characterized FAAH inhibitors in the literature, with reported IC₅₀ values of 4.6 nM against rat brain FAAH and 0.5 nM against human FAAH in vitro [1]. Despite sharing a carbamate warhead, CAS 952987-30-3 differs fundamentally from URB597 in two respects: (1) the carbamate leaving group in URB597 is a cyclohexyl moiety, whereas the target compound employs an ethyl group, altering both carbamylation kinetics and hydrolytic stability [2]; (2) the target compound incorporates a 2-aminothiazole core absent in URB597's biphenyl scaffold, introducing heteroatom-based hydrogen-bonding motifs that can modulate target engagement and selectivity. These structural divergences mean that the two compounds are not interchangeable as FAAH probes: their differing physicochemical properties (logP, solubility, metabolic stability) and enzyme inactivation kinetics can yield divergent results in head-to-head pharmacological experiments.

Pharmacophore comparison Chemical probe selection Endocannabinoid tool compounds

Molecular Composition Distinction from Closest Alkyl Ester Homologs

The closest commercially cataloged structural analogs of CAS 952987-30-3 include the methyl carbamate (MW 334.35, C₁₄H₁₄N₄O₄S) and isobutyl carbamate (MW 376.43, C₁₇H₂₀N₄O₄S) homologs, which differ solely in the O-alkyl substituent on the carbamate group . Within the broader alkylthiazole carbamate patent series, SAR studies demonstrate that the choice of O-alkyl ester (R₃ group) directly modulates FAAH inhibitory potency, with ethyl esters consistently outperforming smaller (methyl) and larger (isopropyl, isobutyl) alkyl groups in certain chemotypes due to optimal steric fit within the FAAH active site [1]. This SAR trend provides a structural rationale for specifically selecting the ethyl carbamate ester variant (CAS 952987-30-3) over its methyl or isobutyl counterparts when maximal target engagement is desired.

SAR analysis Homolog comparison Carbamate ester optimization

Hydrolytic Stability Advantage of the Ethyl Carbamate Ester Over More Labile Carbamate Derivatives

Carbamate-based FAAH inhibitors are mechanism-based inactivators that carbamylate the enzyme's catalytic serine residue; however, premature hydrolytic degradation of the carbamate ester in aqueous media can compromise apparent potency and assay reproducibility [1]. Structure–property relationship studies on carbamate FAAH inhibitors have established that the nature of the O-alkyl and N-substituents governs both FAAH inhibitory potency and chemical stability, with electron-donating substituents at conjugated positions of the O-aryl moiety increasing hydrolytic stability without affecting FAAH inhibitory potency [1]. The ethyl carbamate ester of CAS 952987-30-3, positioned on a 2-aminothiazole heterocycle (rather than a phenolic oxygen as in URB597-like inhibitors), benefits from reduced susceptibility to spontaneous hydrolysis relative to phenolic carbamates, owing to the electronic properties of the thiazole ring system [2]. This stability advantage translates into more reproducible IC₅₀ determinations across replicate experiments and longer effective lifetimes in buffered assay media.

Chemical stability Carbamate hydrolysis Assay reproducibility

Patent-Backed Medicinal Chemistry Provenance Supporting Reproducibility of Synthesis and Characterization

CAS 952987-30-3 is embedded within a well-documented Sanofi patent family (US 8,912,218 B2; HK1156947A; WO2010010288) that provides detailed synthetic procedures, intermediate characterization, and analytical data for the alkylthiazole carbamate compound class [REFS-1, REFS-2]. The patent describes two complementary synthetic routes (Scheme 1 and Scheme 2) using well-precedented carbamate-forming reactions with commercially available reagents, enabling independent verification of compound identity and purity [2]. This level of synthetic documentation provides procurement confidence that is absent for many commercially available research compounds lacking patent provenance, where synthetic routes and purity benchmarks may be proprietary or undocumented, increasing the risk of batch-to-batch variability.

Synthetic reproducibility Patent characterization Quality assurance

Recommended Application Scenarios for Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in Scientific Research and Procurement


FAAH-Mediated Endocannabinoid Catabolism Studies Requiring Selective Pharmacological Knockdown

For researchers investigating the physiological or pathological roles of FAAH in endocannabinoid signaling, CAS 952987-30-3 provides a FAAH-selective inhibitor from the alkylthiazole carbamate class. The patent-documented selectivity of this chemical series for FAAH, combined with the SAR-optimized ethyl carbamate ester for FAAH active-site complementarity, makes it suitable for cellular and ex vivo tissue experiments where selective reduction of anandamide hydrolysis is required without concurrent inhibition of MAGL [REFS-1, REFS-2]. In experimental paradigms where dual FAAH–MAGL inhibition would confound interpretation (e.g., distinguishing anandamide-mediated from 2-arachidonoylglycerol-mediated signaling), this compound class offers a more selective pharmacological tool than dual-target carbamate inhibitors [2].

Structure–Activity Relationship (SAR) Studies on Carbamate-Based Serine Hydrolase Inhibitors

CAS 952987-30-3 serves as a key reference point within the alkylthiazole carbamate chemical space for SAR campaigns aimed at optimizing FAAH inhibitor potency, selectivity, and pharmacokinetic properties. The availability of close structural homologs (methyl and isobutyl carbamate esters) enables systematic exploration of the O-alkyl substituent's contribution to enzyme inhibition [1]. The patent-defined synthetic routes provide a validated starting point for analog synthesis, and the compound's 2-aminothiazole core offers a versatile scaffold for further derivatization at multiple positions, as demonstrated in the expansive Sanofi patent series [2].

Orthogonal Chemical Probe for FAAH Target Engagement Validation

In target validation studies where URB597 has been used as the primary FAAH inhibitor, CAS 952987-30-3 can function as an orthogonal chemical probe with a structurally distinct pharmacophore. Because URB597 and the alkylthiazole carbamate class employ different core scaffolds (biphenyl vs. 2-aminothiazole) and different carbamate leaving groups (cyclohexyl vs. ethyl), concordant results from both chemotypes strengthen the evidence that observed phenotypic effects are genuinely mediated through FAAH inhibition rather than compound-specific off-target activities [REFS-1, REFS-2]. This orthogonal-probe strategy is increasingly recommended by chemical biology best-practice guidelines for robust target identification.

Endocannabinoid System Research in Pain and Neuroinflammation Models

The therapeutic indications disclosed in the Sanofi patent family encompass pain, inflammatory disorders, and neurological and psychiatric pathologies associated with FAAH enzyme activity [1]. For academic and pharmaceutical research groups investigating FAAH as a therapeutic target in these disease areas, CAS 952987-30-3 represents a patent-characterized chemical starting point for in vitro pharmacological profiling and preliminary mechanism-of-action studies [2]. Its well-documented synthetic accessibility facilitates procurement of sufficient quantities for dose–response and selectivity profiling experiments that inform go/no-go decisions in early drug discovery programs.

Quote Request

Request a Quote for Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.